molecular formula C18H28O5 B1249897 3alpha-Acetoxydiversifolol

3alpha-Acetoxydiversifolol

Cat. No.: B1249897
M. Wt: 324.4 g/mol
InChI Key: BWEZAELZEOOOJT-POCSJANHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Acetoxydiversifolol is a sesquiterpenoid lactone isolated from the aerial parts of Tithonia diversifolia, a plant traditionally used in ethnomedicine. Structurally, it is characterized by a 15-carbon skeleton with an acetoxy group (-OAc) at the 3α position and a lactone ring, contributing to its molecular weight of 324.40 g/mol (SMILES: CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C) .

Properties

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

methyl (E)-3-[(2R,4aS,7R,8S,8aR)-7-acetyloxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoate

InChI

InChI=1S/C18H28O5/c1-12(19)23-15-8-10-17(2)9-7-13(5-6-16(20)22-4)11-14(17)18(15,3)21/h5-6,13-15,21H,7-11H2,1-4H3/b6-5+/t13-,14-,15-,17+,18+/m1/s1

InChI Key

BWEZAELZEOOOJT-POCSJANHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2(CC[C@H](C[C@H]2[C@]1(C)O)/C=C/C(=O)OC)C

Canonical SMILES

CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C

Synonyms

3-acetoxydiversifolol
3alpha-acetoxydiversifolol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sesquiterpenoids

3alpha-Acetoxydiversifolol belongs to a broader class of sesquiterpene lactones (SLs) isolated from T. diversifolia. Below is a comparative analysis with structurally related compounds:

Key Findings:

Functional Group Influence: The 3α-acetoxy group in 3alpha-Acetoxydiversifolol distinguishes it from analogs like 3beta-acetoxy-8beta-isobutyryloxyreynosin, where the acetoxy group is in the β-configuration. This stereochemical difference may alter bioavailability and target binding .

Biological Activity :

  • 3alpha-Acetoxydiversifolol’s antiproliferative activity against Col2 cells was highlighted during its isolation, though mechanistic details (e.g., apoptosis induction or cell cycle arrest) remain unelucidated in the available data .
  • Tagitinin C and tirotundin are structurally related but lack direct comparative bioactivity data in the same assay systems, underscoring the need for parallel pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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